Acetamide, N-(3-chloro-2-anthraquinonyl)-
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Overview
Description
Acetamide, N-(3-chloro-2-anthraquinonyl)-: is a chemical compound with the molecular formula C16H10ClNO3 and a molecular weight of 299.71 g/mol . It is also known by other names such as 2-acetamido-3-chloroanthraquinone . This compound is characterized by its anthraquinone core structure, which is substituted with a chlorine atom and an acetamido group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-chloro-2-anthraquinonyl)- typically involves the acylation of 3-chloroanthraquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(3-chloro-2-anthraquinonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Acetamide, N-(3-chloro-2-anthraquinonyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-chloro-2-anthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparison with Similar Compounds
- 2-Acetamido-3-chloroanthraquinone
- N-(3-Chloro-9,10-dioxoanthracen-2-yl)acetamide
- Anthraquinone, 2-acetamido-3-chloro-
Comparison: Compared to other similar compounds, Acetamide, N-(3-chloro-2-anthraquinonyl)- is unique due to its specific substitution pattern on the anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
84-42-4 |
---|---|
Molecular Formula |
C16H10ClNO3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-(3-chloro-9,10-dioxoanthracen-2-yl)acetamide |
InChI |
InChI=1S/C16H10ClNO3/c1-8(19)18-14-7-12-11(6-13(14)17)15(20)9-4-2-3-5-10(9)16(12)21/h2-7H,1H3,(H,18,19) |
InChI Key |
AHCFUKJIRUAIDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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